2,5-dimethyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}furan-3-carboxamide
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Overview
Description
2,5-dimethyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}furan-3-carboxamide is a complex organic compound featuring a furan ring, a pyrazole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}furan-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-3-carboxamide core, followed by the introduction of the pyrazole and thiophene rings through various coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2,5-dimethyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}furan-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of various biomolecules.
Medicine: The compound has potential therapeutic applications, possibly acting as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}furan-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating the target molecules. The pathways involved in its action depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-3-thiophen-2-ylpropanamide: This compound shares the thiophene ring and has been studied for its enzyme inhibitory activity.
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine: Another compound with a thiophene ring, used in medicinal chemistry.
Uniqueness
2,5-dimethyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}furan-3-carboxamide is unique due to its combination of furan, pyrazole, and thiophene rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2,5-dimethyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-10-7-13(11(2)21-10)16(20)17-9-12-8-14(18-19(12)3)15-5-4-6-22-15/h4-8H,9H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECHREUTEAINGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=CC(=NN2C)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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